2-Methyl-6-(trifluoromethyl)pyridine
Overview
Description
2-Methyl-6-(trifluoromethyl)pyridine is a biologically active fragment formed by connecting a trifluoromethyl group and a pyridine ring . It is used in the agrochemical and pharmaceutical industries .
Synthesis Analysis
The synthesis of 2-chloro-3,5-dicyano-6-trifluoromethyl pyridine, a versatile building block for the synthesis of CF3-containing N-heterocycles, has been described . A wide range of highly substituted trifluoromethylated pyridines were synthesized through substitution by nucleophiles or by coupling with boronic acids . Another synthesis method involves the use of 2-aminopyridines as a starting material to synthesize 2-bromopyridines and 2-Iodopyridines, which are then used to synthesize 2-(trifluoromethyl)pyridines .
Molecular Structure Analysis
The molecular structure of 2-Methyl-6-(trifluoromethyl)pyridine is characterized by the presence of a trifluoromethyl group and a pyridine ring . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to its biological activities .
Chemical Reactions Analysis
The chemical reactions involving 2-Methyl-6-(trifluoromethyl)pyridine are diverse. For example, a synthesis of 2-chloro-3,5-dicyano-6-trifluoromethyl pyridine involves substitution by nucleophiles or by coupling with boronic acids . Another reaction involves the use of 2-aminopyridines as a starting material to synthesize 2-bromopyridines and 2-Iodopyridines, which are then used to synthesize 2-(trifluoromethyl)pyridines .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-6-(trifluoromethyl)pyridine are influenced by the presence of the trifluoromethyl group and the pyridine ring . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to its biological activities .
Scientific Research Applications
Synthesis and Pesticide Applications
2-Methyl-6-(trifluoromethyl)pyridine is a notable pyridine derivative containing fluorine. It is primarily utilized in the synthesis of various pesticides. A detailed review of the synthesis processes for similar compounds, such as 2,3-Dichloro-5-trifluoromethyl pyridine, highlights the importance of this compound in agricultural chemical production (Lu Xin-xin, 2006).
Role in Medicinal Chemistry
2-Methyl-6-(trifluoromethyl)pyridine derivatives have been studied for their potential in medicinal applications. For example, JPC-3210, an aminomethylphenol derivative with a structure related to trifluoromethyl-substituted pyridine, has shown promise in malaria treatment due to its efficacy against drug-resistant strains of Plasmodium falciparum (M. Chavchich et al., 2016).
Organic Chemistry and Alkylation Studies
The trifluoromethyl group in 2-Methyl-6-(trifluoromethyl)pyridine significantly influences alkylation reactions. Studies have shown that the presence of this group at certain positions on the pyridin-2-one ring enhances the charge density on the oxo group, leading to the exclusive formation of O-alkylated products (A. C. Reddy et al., 1996).
Photolysis and Complex Formation
Research into the photolysis of derivatives of 2-Methyl-6-(trifluoromethyl)pyridine has led to the discovery of stable derivatives and complexes. For example, photolysis of a related compound resulted in the formation of stable derivatives and complexes with palladium and platinum, which have implications in chemical reactions and synthesis (Yoshiro Kobayashi et al., 1976).
Safety And Hazards
2-Methyl-6-(trifluoromethyl)pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .
Future Directions
properties
IUPAC Name |
2-methyl-6-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N/c1-5-3-2-4-6(11-5)7(8,9)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGYDHHZGXOFMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70563697 | |
Record name | 2-Methyl-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70563697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(trifluoromethyl)pyridine | |
CAS RN |
1620-72-0 | |
Record name | 2-Methyl-6-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1620-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70563697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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